

# Technical Support Center: Immunoassay Cross-Reactivity with Codeine Metabolites

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## Compound of Interest

Compound Name: Codeine hydrochloride

CAS No.: 1422-07-7

Cat. No.: B073730

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Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of immunoassay cross-reactivity with codeine and its metabolites. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

## Frequently Asked Questions (FAQs)

**Q1:** Why did my opiate immunoassay screen show a positive result for morphine when my sample is from a subject administered only codeine?

**A1:** This is an expected finding due to the metabolic pathway of codeine. Codeine is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into morphine.[1] Standard opiate immunoassays are designed to detect morphine and often cannot distinguish between morphine administered directly and morphine produced as a metabolite of codeine.[1] [2] Therefore, the presence of codeine can lead to a positive result for morphine.[1] The extent of this conversion can vary significantly between individuals based on their genetic makeup, particularly the activity of their CYP2D6 enzyme.[3]

Q2: Can an opiate immunoassay distinguish between codeine and heroin use?

A2: Not reliably. Both heroin (diacetylmorphine) and codeine are metabolized to morphine.[2] While heroin has a specific metabolite, 6-monoacetylmorphine (6-MAM), standard opiate immunoassays do not typically detect this compound specifically.[4] A positive morphine result could indicate the use of codeine, morphine, or heroin. To specifically identify heroin use, a separate assay for 6-MAM is required. Without 6-MAM testing, differentiating between codeine and heroin use based on a positive opiate screen alone is challenging.[2]

Q3: My screening immunoassay was positive, but the confirmatory GC-MS/LC-MS-MS analysis was negative for free morphine. What could be the cause?

A3: This discrepancy can occur for several reasons. Firstly, a significant portion of codeine and its metabolite morphine are excreted in the urine as glucuronide conjugates (e.g., codeine-6-glucuronide, morphine-3-glucuronide, and morphine-6-glucuronide).[3] Immunoassays may have varying degrees of cross-reactivity with these conjugated metabolites.[5] If the confirmatory method only tested for the "free" or unconjugated drug without a hydrolysis step to cleave the glucuronide conjugates, it might fail to detect the total amount of drug present, leading to a false negative.[6][7] Incomplete hydrolysis during the confirmation process can also lead to lower-than-expected quantitative results or false negatives.[6]

Q4: How much do different codeine metabolites cross-react with common opiate immunoassays?

A4: Cross-reactivity varies significantly depending on the specific assay manufacturer and the metabolite in question. Some assays are more specific for morphine, while others show broader cross-reactivity. It is crucial to consult the package insert for your specific assay. Below are tables summarizing cross-reactivity data for some common immunoassays.

## Data Presentation: Immunoassay Cross-Reactivity

The following tables summarize the cross-reactivity of codeine and its metabolites with several common opiate immunoassays. The data is presented as the concentration of the compound required to produce a result equivalent to the assay's cutoff calibrator (typically morphine at 300 ng/mL or 2000 ng/mL). Percent cross-reactivity is calculated relative to morphine.

Table 1: Cross-Reactivity for CEDIA™ Opiate Assay

Compound	% Cross-Reactivity (relative to Morphine)
Morphine	100%
Codeine	125%
Diacetylmorphine (Heroin)	67%
Dihydrocodeine	62%
Hydrocodone	59%
Hydromorphone	66%

(Data sourced from the CEDIA™ Opiate Assay package insert)[8]

Table 2: Cross-Reactivity for Emit® II Plus Opiate Assay (300 ng/mL Cutoff)

Compound	Concentration (ng/mL) to Equal Cutoff	Approx. % Cross-Reactivity
Morphine	300	100%
Codeine	250	120%
Dihydrocodeine	600	50%
Hydrocodone	1,000	30%
Hydromorphone	500	60%
Morphine-3-Glucuronide	800	37.5%
6-Monoacetylmorphine	350	85.7%

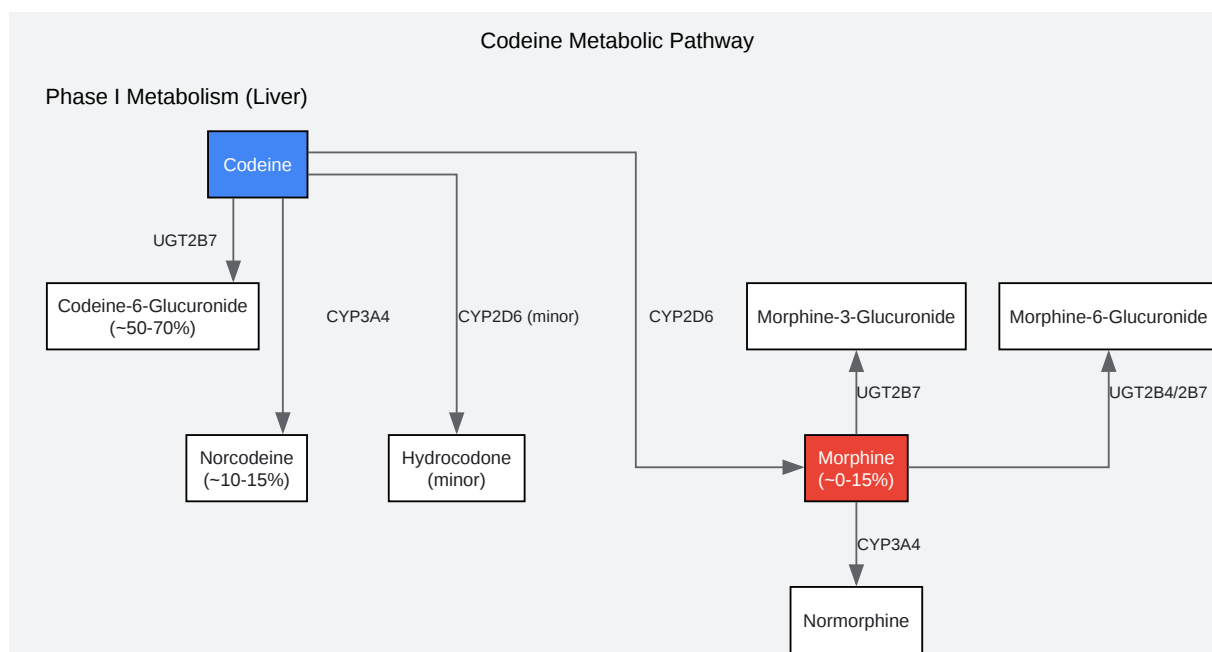
(Data compiled from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List)[1]

Table 3: Cross-Reactivity for DRI® Opiate Assay (300 ng/mL Cutoff)

Compound	% Cross-Reactivity (relative to Morphine)
Morphine	100%
Codeine	100%
Dihydrocodeine	85%
Hydrocodone	30%
Hydromorphone	50%
6-Monoacetylmorphine	100%

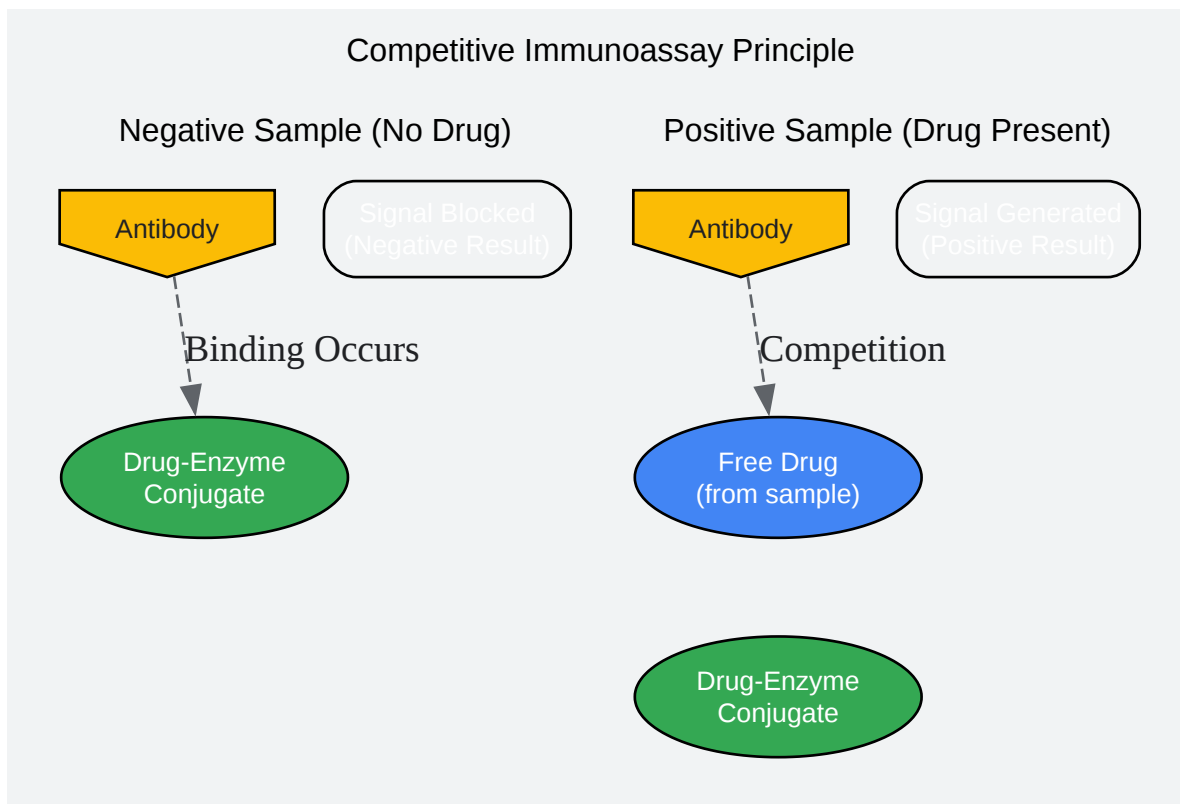
(Data represents a compilation from various sources and may vary by specific instrument application)

## Visualizations



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Caption: Metabolic conversion of codeine in the liver.



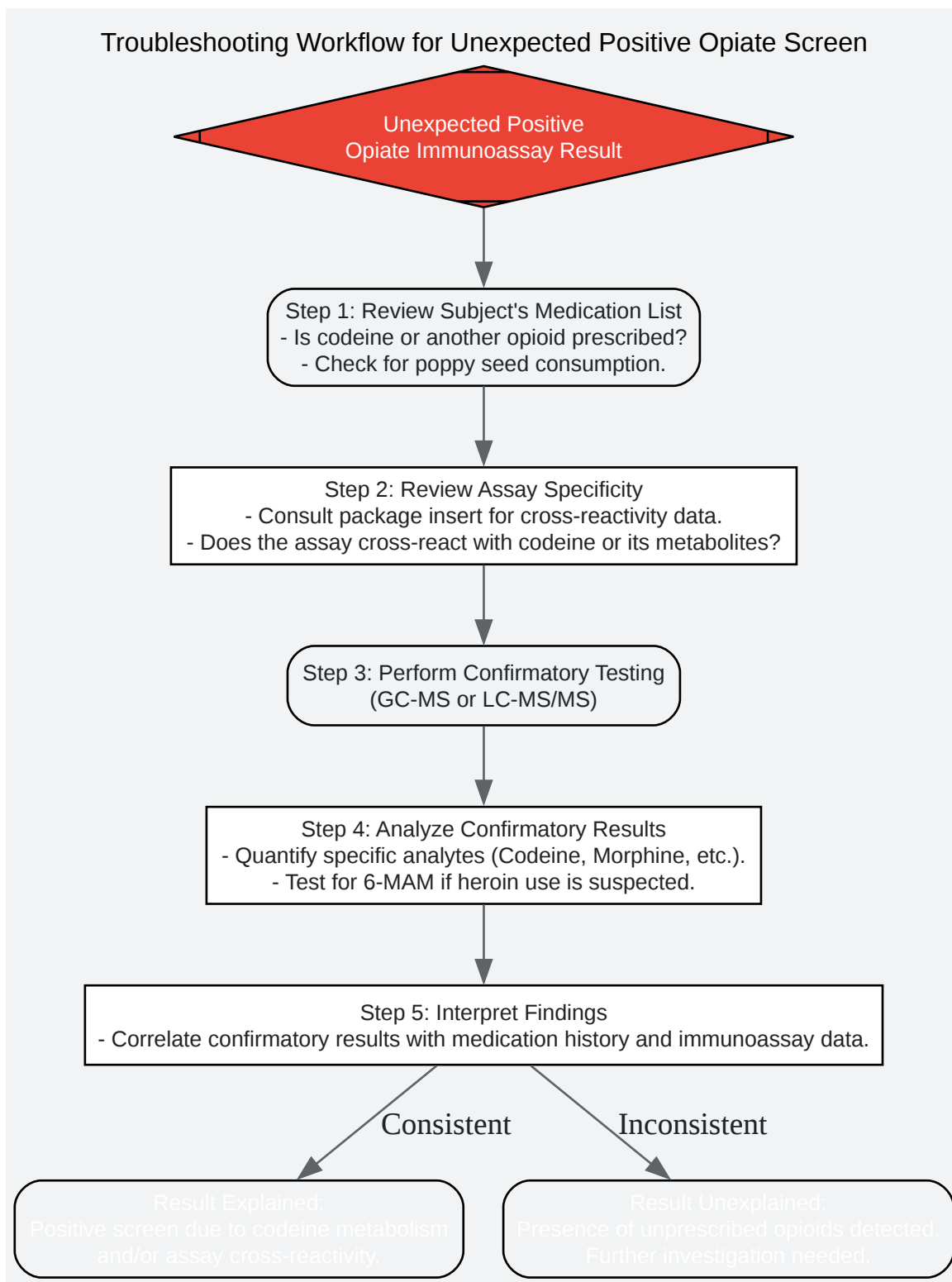
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Caption: Principle of a competitive enzyme immunoassay.

## Troubleshooting Guide

Problem: An opiate immunoassay screen is positive, and the result is unexpected or needs to be clarified (e.g., patient prescribed codeine, but morphine is indicated).

This guide provides a logical workflow to investigate and resolve ambiguous immunoassay results.



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Caption: Step-by-step guide for troubleshooting results.

## Experimental Protocols

### Protocol 1: Enzymatic Hydrolysis of Urine Samples for Total Opioid Analysis

This protocol is essential for confirmatory analysis by GC-MS or LC-MS/MS to ensure detection of both free and conjugated metabolites.

Objective: To cleave glucuronide conjugates from opioid metabolites in urine to allow for the quantification of the total drug concentration.

#### Materials:

- Urine sample
- $\beta$ -glucuronidase enzyme (e.g., from *E. coli* or *Patella vulgata*)
- Phosphate or acetate buffer (pH typically between 5.0 and 6.8, optimal for the chosen enzyme)
- Internal standards (deuterated analogs of the target analytes)
- Heating block or water bath
- Vortex mixer
- Centrifuge

#### Procedure:

- **Sample Preparation:** Aliquot 1 mL of the urine sample into a clean glass tube.
- **Add Internal Standards:** Spike the sample with a known concentration of deuterated internal standards (e.g., morphine-d3, codeine-d3).
- **Buffering:** Add 1 mL of the appropriate buffer (e.g., 1M sodium acetate buffer, pH 5.0) to the sample. Vortex to mix.

- **Enzyme Addition:** Add a sufficient activity of  $\beta$ -glucuronidase enzyme to the sample. The amount depends on the enzyme's specific activity and the expected concentration of conjugates. A typical starting point is  $\geq 2,500$  units.
- **Incubation:** Cap the tube and vortex gently. Incubate the sample at an elevated temperature (typically 55-65°C) for a period ranging from 30 minutes to 18 hours.[3][7] The optimal time and temperature should be validated for the specific enzyme and analytes of interest.
- **Termination:** After incubation, allow the sample to cool to room temperature.
- **Proceed to Extraction:** The hydrolyzed sample is now ready for solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to analysis by GC-MS or LC-MS/MS.

Note: The efficiency of enzymatic hydrolysis can vary based on the enzyme source and the specific opioid glucuronide.[6] Acid hydrolysis is an alternative but can cause degradation of some analytes.[6][7]

#### Protocol 2: General Procedure for GC-MS Confirmation of Opiates

**Objective:** To definitively identify and quantify specific opiates and metabolites in a hydrolyzed urine sample.

#### Materials:

- Hydrolyzed urine sample (from Protocol 1)
- Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- Extraction solvents (e.g., methylene chloride, isopropanol, ammonium hydroxide)
- Derivatizing agent (e.g., BSTFA with 1% TMCS, or propionic anhydride)
- GC-MS system with a suitable capillary column (e.g., HP-1MS)

#### Procedure:

- **Solid-Phase Extraction (SPE):**

- Condition the SPE cartridge according to the manufacturer's instructions.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge to remove interferences (e.g., with deionized water, acetate buffer, and methanol).
- Elute the analytes with an appropriate solvent mixture (e.g., 2% ammonium hydroxide in ethyl acetate/isopropanol).
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Derivatization:
  - Reconstitute the dry residue in a small volume of solvent (e.g., ethyl acetate).
  - Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS).
  - Cap the vial and heat at 70-90°C for 20-30 minutes to form volatile trimethylsilyl (TMS) derivatives.<sup>[9]</sup>
- GC-MS Analysis:
  - Inject 1-2 µL of the derivatized sample into the GC-MS.
  - GC Conditions: Use a temperature program that effectively separates the target analytes. For example, start at 100°C, hold for 1.5 min, then ramp at 25°C/min to 280°C and hold for 15 min.<sup>[5]</sup> Use helium as the carrier gas.
  - MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor characteristic ions for each analyte and internal standard.
- Data Analysis: Identify compounds based on their retention time and the ratio of their quantifier and qualifier ions. Quantify the analytes by comparing their peak areas to those of the corresponding deuterated internal standards.

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